Ferulenol

Description

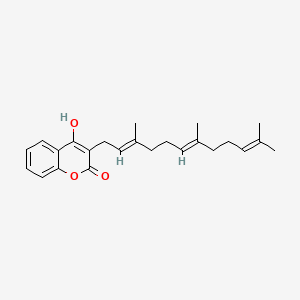

intoxicating component of powdered Ferula communis variety brevifolia; RN given for (E,E)-isome

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJDBBUWWOAOLD-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=CC=CC=C2OC1=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6805-34-1, 650571-76-9 | |

| Record name | Ferulenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006805341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERULENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG6L57MGV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ferulenol: A Prenylated Coumarin from Ferula communis with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulenol, a prominent sesquiterpene prenylated coumarin isolated from the giant fennel (Ferula communis), has emerged as a molecule of significant interest in the scientific community. Historically associated with the toxicity of certain F. communis chemotypes, recent research has unveiled its potent biological activities, positioning it as a promising lead compound for drug development. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of ferulenol. It consolidates quantitative data on its cytotoxic, antimicrobial, anticoagulant, and enzyme-inhibitory properties into structured tables for comparative analysis. Detailed experimental protocols for its extraction, purification, and key biological assays are presented. Furthermore, this guide elucidates the potential molecular mechanisms of action of ferulenol, with a focus on its putative modulation of key cellular signaling pathways implicated in cancer and inflammation, visualized through detailed diagrams.

Introduction

Ferula communis, a perennial herb belonging to the Apiaceae family, is widely distributed in the Mediterranean region.[1] The plant is known to exist in two distinct chemotypes: a poisonous variety rich in prenylated 4-hydroxycoumarins, and a non-poisonous type containing daucane sesquiterpene esters.[2] Ferulenol is a characteristic secondary metabolite of the poisonous chemotype and is responsible for the hemorrhagic syndrome known as "ferulosis" in livestock that consume the plant.[1]

Despite its toxicity at high concentrations, ferulenol has demonstrated a spectrum of pharmacological activities at controlled doses, including potent anticoagulant, cytotoxic, and antimicrobial effects.[3][4] Its unique chemical structure, featuring a farnesyl chain attached to a 4-hydroxycoumarin core, underpins its diverse biological functions and makes it an attractive scaffold for medicinal chemistry endeavors.

Physicochemical Properties and Characterization

Ferulenol (C₂₄H₃₀O₃) is a sesquiterpene prenylated coumarin derivative.[1] Its structure has been elucidated through various spectroscopic techniques.

Table 1: Physicochemical Properties of Ferulenol

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₃ | [1] |

| Molecular Weight | 366.5 g/mol | Calculated |

| Appearance | Not specified in abstracts | - |

| Solubility | Soluble in organic solvents like acetone and methanol | [5][6] |

Data Presentation: Biological Activities of Ferulenol

The biological activities of ferulenol have been quantified in various studies. The following tables summarize the key quantitative data.

Table 2: Cytotoxicity of Ferulenol against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | Not specified, but cytotoxic | [7] |

| Caco-2 | Colon Cancer | Not specified, but cytotoxic | [7] |

| SK-OV-3 | Ovarian Cancer | Not specified, but cytotoxic | [7] |

| HL-60 | Leukemic | Not specified, but cytotoxic | [7] |

| HTB-26 | Breast Cancer | 10 - 50 | [5] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [5] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |

Table 3: Antimicrobial Activity of Ferulenol

| Microorganism | Type | MIC (µg/mL) | Reference |

| Campylobacter jejuni | Gram-negative bacteria | Not specified, but inhibits in vitro growth | [4] |

Table 4: Anticoagulant and Toxicological Data for Ferulenol

| Parameter | Value | Species | Reference |

| Factor X Biosynthesis Inhibition | 40% reduction at <100 nM | In vitro (hepatocytes) | [3] |

| Acute LD₅₀ (intraperitoneal) | 319 mg/kg | Mice | [2] |

| Acute LD₅₀ (oral) | 2100 mg/kg | Mice | [2] |

Table 5: Enzyme Inhibition by Ferulenol

| Enzyme | Source | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |

| Malate:quinone oxidoreductase (CjMQO) | Campylobacter jejuni | 0.01 µM (vs. Malate) | Mixed-type | [4] |

| Malate:quinone oxidoreductase (CjMQO) | Campylobacter jejuni | 0.02 µM (vs. UQ₁) | Noncompetitive | [4] |

| Succinate ubiquinone reductase (Complex II) | Rat liver mitochondria | Not specified | Specific Inhibition | [8] |

Experimental Protocols

Isolation and Purification of Ferulenol from Ferula communis

The following protocol is a composite based on methodologies described in the literature.[5][6]

Objective: To isolate and purify ferulenol from the roots of Ferula communis.

Materials:

-

Dried and powdered roots of Ferula communis

-

Acetone

-

Methanol

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

HPLC grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Extraction:

-

Macerate the powdered roots of F. communis with acetone at room temperature (e.g., a 1:5 solid-to-solvent ratio) for 24-48 hours.[6]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

-

-

Column Chromatography:

-

Subject the crude extract to open column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing ferulenol.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Pool the ferulenol-rich fractions and subject them to further purification by preparative HPLC on a C18 column.[5][6]

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve final purification.

-

Collect the peak corresponding to ferulenol and verify its purity by analytical HPLC.

-

-

Characterization:

-

Confirm the structure of the purified ferulenol using spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

-

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ferulenol against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

Ferulenol stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of ferulenol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the ferulenol concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (Malate:quinone oxidoreductase)

Objective: To determine the inhibitory effect and kinetics of ferulenol on CjMQO.[4]

Materials:

-

Purified recombinant CjMQO

-

Ferulenol

-

Malate (substrate)

-

Ubiquinone-1 (UQ₁) (co-substrate)

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0)

-

Potassium cyanide (KCN) to inhibit other respiratory enzymes

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, KCN, UQ₁, and the purified CjMQO enzyme.

-

Inhibitor Addition: Add varying concentrations of ferulenol to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding a fixed concentration of malate.

-

Kinetic Measurement: Monitor the reduction of UQ₁ by measuring the decrease in absorbance at a specific wavelength (e.g., 278 nm) over time.

-

Data Analysis:

-

Calculate the initial reaction velocities at different ferulenol concentrations.

-

Determine the IC₅₀ value by plotting the enzyme activity against the log of the ferulenol concentration.

-

To determine the inhibition type and Kᵢ, perform the assay with varying concentrations of both the substrate (malate) and the inhibitor (ferulenol).

-

Analyze the data using Lineweaver-Burk or Dixon plots.

-

Visualization of Pathways and Workflows

Proposed Signaling Pathways Modulated by Ferulenol in Cancer

Based on the known activities of related compounds like ferulic acid and other natural products, ferulenol is hypothesized to exert its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and inflammation.[8]

Caption: Proposed inhibition of PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways by ferulenol in cancer cells.

Experimental Workflow for Ferulenol Discovery and Characterization

The following diagram illustrates the typical workflow from the plant source to the identification and biological evaluation of ferulenol.

Caption: A generalized experimental workflow for the discovery and characterization of ferulenol.

Conclusion

Ferulenol, a natural product from Ferula communis, presents a dual character of toxicity and therapeutic potential. Its well-documented cytotoxic, anticoagulant, and enzyme-inhibitory activities, supported by quantitative data, underscore its promise as a lead molecule for drug discovery. The probable modulation of critical signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB provides a mechanistic basis for its observed anticancer and anti-inflammatory effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the therapeutic properties of ferulenol. Future studies should focus on elucidating the precise molecular targets of ferulenol, optimizing its structure to enhance efficacy and reduce toxicity, and exploring its potential in preclinical and clinical settings.

References

- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FKBP51 and the NF-κB regulatory pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ferula communis L. (Apiaceae) Root Acetone-Water Extract: Phytochemical Analysis, Cytotoxicity and In Vitro Evaluation of Estrogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on Ferulenol Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulenol, a sesquiterpene coumarin first isolated from the "poisonous" chemotype of Ferula communis (giant fennel), has been a subject of scientific inquiry for decades.[1][2][3][4] Initially identified as the causative agent of "ferulosis," a hemorrhagic syndrome in livestock, subsequent research has unveiled a broader spectrum of biological activities, positioning Ferulenol as a molecule of interest for drug development, particularly in oncology.[1][2] This technical guide provides a comprehensive historical perspective on Ferulenol research, detailing its discovery, key experimental findings, and the evolution of our understanding of its mechanisms of action.

Historical Timeline of Ferulenol Research

The journey of Ferulenol from a plant toxin to a potential therapeutic agent can be traced through several key milestones:

-

Mid-20th Century: Reports of "ferulosis," a hemorrhagic disease in livestock grazing on Ferula communis, spark initial investigations into the plant's toxicity.[1][4]

-

1988: Appendino and colleagues isolate and characterize Ferulenol as the primary toxic, pro-haemorrhagic compound from the poisonous chemotype of Ferula communis.[1]

-

2002: The acute toxicity of Ferulenol is quantified, with LD50 values determined in mice, revealing lower acute toxicity compared to warfarin.[2][5]

-

2002-Present: A growing body of research explores the cytotoxic and anti-cancer properties of Ferulenol against various cancer cell lines.[6][7][8]

-

2007: The mechanism of Ferulenol's mitochondrial toxicity is elucidated, identifying it as a specific inhibitor of succinate ubiquinone reductase.

-

Recent Years: Research continues to explore the detailed molecular mechanisms of Ferulenol's action, including its effects on apoptosis-regulating proteins and other signaling pathways, as well as its potential as an anti-inflammatory and antimicrobial agent.[6][7][9]

Quantitative Data Summary

Acute Toxicity Data

| Species | Route of Administration | LD50 (mg/kg bw) | Reference |

| Albino Mice | Oral (p.o.) | 2100 | [2][5] |

| Albino Mice | Intraperitoneal (i.p.) | 319 | [2][5] |

In Vitro Cytotoxicity Data (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | [10] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [10] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [10] |

| HCT116 | Colon Cancer | 22.4 | [10] |

| DLD-1 | Colon Cancer | Not specified | [11] |

| Panc-1 | Pancreatic Cancer | Not specified | [11] |

| MCF-7 | Breast Cancer | Not specified | [7][8] |

| Caco-2 | Colon Cancer | Not specified | [7][8] |

| SK-OV-3 | Ovarian Cancer | Not specified | [7][8] |

| HL-60 | Leukemic | Not specified | [7][8] |

Key Experimental Protocols

Isolation and Purification of Ferulenol from Ferula communis

This protocol is based on methods described for the extraction of compounds from Ferula species.[10][12]

-

Plant Material: Collect roots of the poisonous chemotype of Ferula communis.

-

Extraction:

-

Air-dry and powder the root material.

-

Macerate the powdered root (e.g., 25 g) in acetone (e.g., 125 mL) at a 1:5 ratio at room temperature for 60 minutes to optimize extraction.[12]

-

Filter the mixture to separate the liquid extract from the solid residue.

-

Concentrate the liquid extract under vacuum using a rotary evaporator at 40°C to obtain a crude extract.[10]

-

-

Purification:

-

Characterization: Confirm the identity and purity of the isolated Ferulenol using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2]

Cytotoxicity Assessment by MTT Assay

This is a general protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[17]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[17]

-

Treatment: Treat the cells with various concentrations of Ferulenol for 24 to 48 hours.[17]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Bcl-2 and Bax Expression

This protocol outlines the general steps for Western blotting to assess changes in protein expression.[9][18][19][20][21][22]

-

Cell Lysis: Treat cancer cells with Ferulenol for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., Bradford assay).

-

SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction via the Intrinsic Pathway

Ferulenol has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins in the intrinsic apoptotic pathway.[7][8][15][23] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of some natural compounds are attributed to their ability to inhibit the NF-κB signaling pathway.[4][16][24][25][26][27][28][29] While direct evidence for Ferulenol is still emerging, it is hypothesized to interfere with this pathway. In the canonical pathway, stimuli like TNF-α lead to the phosphorylation and degradation of IκBα, allowing the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ferulenol may inhibit this process at one or more steps.

Experimental Workflow for Ferulenol Research

A typical experimental workflow for investigating the anticancer properties of Ferulenol is outlined below.

Conclusion

From its origins as a toxic compound responsible for livestock poisoning, Ferulenol has emerged as a promising natural product with significant therapeutic potential. Its multifaceted mechanisms of action, including the induction of apoptosis, disruption of mitochondrial function, and potential modulation of inflammatory pathways, make it a compelling candidate for further investigation in the context of cancer and other diseases. This technical guide provides a historical and methodological foundation for researchers and drug development professionals to build upon as they continue to unlock the full therapeutic potential of Ferulenol.

References

- 1. Review of the traditional uses, phytochemistry, pharmacology and toxicology of giant fennel (Ferula communis L. subsp. communis) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the traditional uses, phytochemistry, pharmacology and toxicology of giant fennel (Ferula communis L. subsp. communis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. Ferula communis - Wikipedia [en.wikipedia.org]

- 5. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Ferulenol by Engineered Escherichia coli: Structural Elucidation by Using the In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ferula communis Root Extract: In Vitro Evaluation of the Potential Additive Effect with Chemotherapy Tamoxifen in Breast Cancer (MCF-7) Cells Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Assessment of Ferula hermonis Boiss fertility effects in immature female rats supported by quantification of ferutinin via HPLC and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]

- 22. Protocol for purifying biologically active microtubule-severing protein UNC-45A from E.coli using GST-affinity and spin columns - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Variability of ferulenol and ferprenin concentration in French giant fennel (Ferula sp.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 27. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

The Biosynthesis of Ferulenol: A Technical Guide for Researchers

Abstract

Ferulenol, a C-3 farnesylated 4-hydroxycoumarin, is a prominent bioactive secondary metabolite primarily found in plants of the Ferula genus, most notably Ferula communis. This prenylated coumarin has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticoagulant, antimicrobial, and antiproliferative properties. Understanding the biosynthetic pathway of Ferulenol is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the Ferulenol biosynthesis pathway in plants, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies. Quantitative data from related studies are summarized, and a proposed logical workflow for the elucidation of this pathway is presented in a visual format. This document is intended for researchers, scientists, and professionals in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

The giant fennel, Ferula communis, is a rich source of various bioactive compounds, with Ferulenol being one of its major constituents.[1][2] Ferulenol's structure, characterized by a 4-hydroxycoumarin core with a farnesyl group attached at the C-3 position, is responsible for its significant biological effects.[1] The biosynthesis of such prenylated phenolics in plants is a fascinating area of study, involving the convergence of the phenylpropanoid and isoprenoid pathways. This guide will delve into the known and proposed steps of Ferulenol's formation, providing a foundational understanding for further research and application.

The Biosynthetic Pathway of Ferulenol

The biosynthesis of Ferulenol is a multi-step process that can be broadly divided into the formation of its two primary precursors and their subsequent condensation.

Precursor Molecules

The construction of Ferulenol requires two key building blocks:

-

4-Hydroxycoumarin: This aromatic moiety serves as the acceptor molecule for the prenyl group. Its biosynthesis originates from the shikimate pathway, leading to the formation of phenylalanine, which then enters the phenylpropanoid pathway.

-

Farnesyl Pyrophosphate (FPP): This C15 isoprenoid is the donor of the farnesyl group. FPP is synthesized via the isoprenoid biosynthesis pathways. Plants possess two distinct pathways for isoprenoid precursor synthesis: the mevalonate (MVA) pathway, which is active in the cytosol, and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, located in the plastids.[3]

Key Enzymatic Step: Prenylation

The pivotal step in Ferulenol biosynthesis is the attachment of the farnesyl group from FPP to the 4-hydroxycoumarin core. This reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (aPTs) .[1] These enzymes facilitate a Friedel-Crafts type electrophilic substitution, where the electron-rich C-3 position of 4-hydroxycoumarin attacks the carbocation generated from the cleavage of the pyrophosphate group from FPP.

While the specific aPT responsible for Ferulenol synthesis in Ferula communis has not been definitively isolated and characterized, studies on heterologous systems have provided significant insights. For instance, the engineering of Escherichia coli to produce Ferulenol has been successfully achieved by co-expressing an aromatic prenyltransferase from Aspergillus terreus (AtaPT) with genes for enhancing FPP production.[1] The AtaPT has demonstrated broad substrate specificity, effectively utilizing 4-hydroxycoumarin as an acceptor and FPP as a prenyl donor.[1] This suggests that a plant-derived aPT with similar catalytic activity is present in Ferula species.

A proposed schematic of the Ferulenol biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of Ferulenol.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically on the kinetics of the enzymes involved in Ferulenol biosynthesis directly from Ferula species. However, data from heterologous production systems and studies on related enzymes can provide valuable benchmarks for researchers. The following table summarizes relevant quantitative information.

| Parameter | Value | Organism/Enzyme | Significance | Reference |

| Product Titer | ~1.5 mg/L | Engineered E. coli expressing AtaPT and CstDXS | Demonstrates the feasibility of heterologous Ferulenol production. | [1] |

| Substrate Specificity | Broad | Aspergillus terreus aromatic prenyltransferase (AtaPT) | Can utilize various aromatic acceptors and prenyl donors, including 4-hydroxycoumarin and FPP. | [1] |

Experimental Protocols

The elucidation of the Ferulenol biosynthetic pathway would involve a series of key experiments. Detailed methodologies for these are outlined below.

Identification and Characterization of the Aromatic Prenyltransferase

A logical workflow for identifying the candidate aPT from Ferula communis is as follows:

Caption: Workflow for aPT identification and characterization.

Methodology for In Vitro Enzyme Assay:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 10% glycerol).

-

Substrate Addition: Add 4-hydroxycoumarin (e.g., 100 µM final concentration) and farnesyl pyrophosphate (e.g., 100 µM final concentration) to the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding the purified recombinant aPT enzyme (e.g., 1-5 µg).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by adding an organic solvent such as ethyl acetate.

-

Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the product.

-

Analysis: Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the formation of Ferulenol.

Gene Expression Analysis

To understand the regulation of the pathway, the expression levels of the candidate aPT gene and genes involved in the precursor pathways can be analyzed in different plant tissues and under various conditions (e.g., developmental stages, stress responses).

Methodology for Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction: Isolate total RNA from various Ferula communis tissues (e.g., roots, leaves, stems).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Primer Design: Design specific primers for the candidate aPT gene and reference housekeeping genes.

-

qRT-PCR Reaction: Perform the qRT-PCR using a suitable master mix, the designed primers, and the synthesized cDNA.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target gene across different samples.

Conclusion and Future Perspectives

The biosynthesis of Ferulenol in plants is a classic example of the intricate interplay between primary and secondary metabolism. While the general pathway involving the prenylation of 4-hydroxycoumarin by an aromatic prenyltransferase is established, significant research is still required to fully elucidate the specific enzymes and regulatory mechanisms in Ferula communis. The identification and characterization of the plant-specific aPT will be a critical step forward. This will not only deepen our understanding of plant specialized metabolism but also open up avenues for the metabolic engineering of plants or microbial systems for the sustainable production of Ferulenol and its derivatives for pharmaceutical applications. Future research should also focus on the subcellular localization of the pathway and the potential for metabolic channeling to enhance production efficiency.

References

- 1. Synthesis of Ferulenol by Engineered Escherichia coli: Structural Elucidation by Using the In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the traditional uses, phytochemistry, pharmacology and toxicology of giant fennel (Ferula communis L. subsp. communis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in heterologous biosynthesis of forskolin - PMC [pmc.ncbi.nlm.nih.gov]

Ferulenol: A Technical Guide to its Natural Sources and Isolation for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ferulenol, a prenylated coumarin of significant interest for its biological activities. The document details its natural sources, methods for its isolation and purification, and its known molecular interactions, with a focus on providing actionable information for research and development.

Natural Sources of Ferulenol

Ferulenol is a secondary metabolite found predominantly in plants belonging to the genus Ferula, a member of the Apiaceae family. These plants are primarily distributed across the Mediterranean region and Central Asia[1].

Key Ferulenol-Containing Species:

-

Ferula communis : Also known as giant fennel, this species is the most widely reported natural source of ferulenol. It exists in two main chemotypes: a "poisonous" chemotype, which is rich in ferulenol and other prenylated coumarins, and a "non-poisonous" chemotype that primarily contains daucane esters like ferutinin[2][3]. Ferulenol is most abundant in the roots of the toxic chemotype[3][4].

-

Ferula vesceritensis : This species is another notable source from which ferulenol has been successfully isolated and studied for its effects on mitochondrial function[5].

While other Ferula species are known to produce a variety of coumarins and sesquiterpenoids, F. communis and F. vesceritensis are the most specifically cited sources for ferulenol itself.

Quantitative Analysis of Ferulenol Content:

Table 1: Natural Sources of Ferulenol and General Extraction Solvents Mentioned in Literature

| Plant Species | Plant Part | Extraction Solvent(s) Mentioned | Notes |

| Ferula communis | Roots | Acetone-water, Methanol, Benzene | The "poisonous" chemotype is the primary source. |

| Ferula communis | Leaves | Not specified for ferulenol, but extracts are analyzed for other compounds. | |

| Ferula vesceritensis | Roots | Not specified, but purification from this source is documented. |

Isolation and Purification of Ferulenol

The isolation of ferulenol from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are generalized from methodologies described in the scientific literature.

General Extraction Procedures

The initial step in isolating ferulenol is the extraction from dried and powdered plant material, most commonly the roots of Ferula communis.

Protocol 1: Acetone-Water Extraction

This method is suitable for obtaining a crude extract containing a mixture of phytochemicals, including ferulenol.

-

Plant Material Preparation : Dry the roots of Ferula communis at room temperature and grind them into a fine powder.

-

Maceration : Mix the powdered root material with an acetone-water solution (a common ratio is 1:5 w/v) at room temperature[7].

-

Extraction : Allow the mixture to stand for a specified period (e.g., 60 minutes) to facilitate the extraction of secondary metabolites[7].

-

Filtration : Filter the mixture to separate the liquid extract from the solid plant material.

-

Concentration : Evaporate the solvent from the liquid extract under reduced pressure to obtain a concentrated crude extract.

Protocol 2: Methanol or Other Organic Solvent Extraction

Methanol and other organic solvents of varying polarities can also be employed for the extraction of coumarins.

-

Plant Material Preparation : Prepare the dried and powdered plant material as described above.

-

Soxhlet or Maceration : Perform extraction using methanol or another selected solvent (e.g., hexane, dichloromethane) either through maceration or using a Soxhlet apparatus for a more exhaustive extraction[2].

-

Filtration and Concentration : Filter the resulting extract and concentrate it using a rotary evaporator.

Purification by Column Chromatography

Column chromatography is a standard technique for the purification of ferulenol from the crude extract.

Protocol 3: Silica Gel Column Chromatography

-

Preparation of the Column : A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent system.

-

Sample Loading : The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

-

Elution : The column is eluted with a solvent system of increasing polarity. The separation is based on the differential affinities of the compounds in the extract for the stationary and mobile phases.

-

Fraction Collection : Eluted fractions are collected sequentially.

-

Analysis : Each fraction is analyzed by thin-layer chromatography (TLC) or HPLC to identify the fractions containing ferulenol.

-

Final Purification : Fractions containing pure ferulenol are combined and the solvent is evaporated to yield the purified compound.

Experimental Workflows and Signaling Pathways

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of ferulenol from Ferula communis roots.

Molecular Mechanism of Action: Inhibition of Mitochondrial Complex II and Induction of Apoptosis

Ferulenol is a known inhibitor of the mitochondrial electron transport chain, specifically targeting Complex II (succinate dehydrogenase)[5][8]. This inhibition disrupts cellular respiration and ATP synthesis, leading to mitochondrial dysfunction. A primary consequence of this is the induction of the intrinsic pathway of apoptosis.

The binding of ferulenol to the quinone-binding site of Complex II has been structurally characterized[8]. This inhibitory action leads to the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors from the mitochondria.

The subsequent signaling cascade involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately leading to programmed cell death. This process is regulated by the Bcl-2 family of proteins, with a shift in the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2[1][9].

Conclusion

Ferulenol is a promising natural product with well-defined effects on mitochondrial function. This guide provides a foundational understanding of its natural sources and a general approach to its isolation. Further research is warranted to quantify ferulenol content across a broader range of Ferula species and to develop standardized, high-yield purification protocols. A deeper investigation into the specific downstream signaling events following mitochondrial inhibition will further elucidate its potential as a therapeutic agent.

References

- 1. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive analysis of different solvent extracts of Ferula communis L. fruit reveals phenolic compounds and their biological properties via in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Complex Acetylenes from the Roots of Ferula communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ferulenol specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ferula communis Root Extract: In Vitro Evaluation of the Potential Additive Effect with Chemotherapy Tamoxifen in Breast Cancer (MCF-7) Cells Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

Ferulenol Derivatives: A Technical Guide to Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulenol is a prenylated 4-hydroxycoumarin, a natural compound predominantly isolated from plants of the Ferula genus.[1] This sesquiterpene coumarin has garnered significant attention in the scientific community for its diverse and potent biological activities.[2] Ferulenol and its synthetic derivatives have demonstrated promising anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties, making them attractive lead compounds for drug discovery and development. This technical guide provides an in-depth overview of the biological significance of ferulenol derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental methodologies used to elucidate their effects.

Anticancer Activity

Ferulenol and its derivatives exhibit significant cytotoxic effects against a range of cancer cell lines.[3][4] The primary mechanisms underlying their anticancer activity include the induction of apoptosis through mitochondrial dysregulation and the interference with microtubule dynamics.[1][2]

Mitochondrial-Mediated Apoptosis

Ferulenol has been shown to act as a pro-oxidant and chemotherapeutic agent, particularly in lung cancer models.[2] It induces apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to mitochondrial dysfunction.[2][5] Specifically, ferulenol down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

Signaling Pathway: Ferulenol-Induced Apoptosis via the Bcl-2 Family Pathway

References

- 1. Biochemical characterization and identification of ferulenol and embelin as potent inhibitors of malate:quinone oxidoreductase from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biochemical characterization and identification of ferulenol and embelin as potent inhibitors of malate:quinone oxidoreductase from Campylobacter jejuni [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Ferulenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulenol, a prenylated 4-hydroxycoumarin isolated from plants of the Ferula genus, has garnered significant scientific interest due to its potent biological activities. Historically associated with "ferulosis," a hemorrhagic syndrome in livestock, recent research has unveiled its potential as a cytotoxic and anticancer agent. This technical guide provides a comprehensive overview of the toxicological profile of Ferulenol, focusing on its mechanisms of action, quantitative toxicity data, and detailed experimental protocols for its evaluation.

Acute and In Vitro Toxicity

Ferulenol exhibits a range of toxic effects, from acute toxicity in animal models to potent cytotoxicity against various cancer cell lines.

Acute Toxicity

Studies in animal models have established the acute toxicity of Ferulenol. The median lethal dose (LD50) has been determined in mice, indicating a lower acute toxicity compared to the anticoagulant warfarin.[1] However, administration of Ferulenol leads to hypoprothrombinemia, characterized by internal and external hemorrhages, a clinical presentation similar to that of anti-vitamin K poisoning.[1][2]

Table 1: Acute Toxicity of Ferulenol in Mice

| Administration Route | LD50 (mg/kg bw) | Reference |

| Oral (p.o.) | 2100 | [1] |

| Intraperitoneal (i.p.) | 319 | [1] |

In Vitro Cytotoxicity

Ferulenol has demonstrated significant dose-dependent cytotoxic effects against a variety of human cancer cell lines.[3] Its potency varies across different cell lines, highlighting a degree of selectivity in its action.

Table 2: In Vitro Cytotoxicity (IC50) of Ferulenol against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD-1 | Colon Cancer | 50.1 | [4] |

| Panc-1 | Pancreatic Cancer | 50.2 | [4] |

| Human Dermal Fibroblast | Normal | 65.8 | [4] |

| B16F1 | Melanoma | >50 | [5] |

| FAO | Hepatoma | >50 | [5] |

| C. jejuni | Bacteria | 0.60 | [4] |

Mechanisms of Toxic Action

The toxicological effects of Ferulenol are attributed to several distinct mechanisms of action, including its anticoagulant properties, mitochondrial toxicity, and induction of apoptosis.

Anticoagulant Activity: Inhibition of Vitamin K Epoxide Reductase (VKOR)

Similar to other 4-hydroxycoumarins like warfarin, Ferulenol acts as a potent inhibitor of Vitamin K epoxide reductase (VKOR).[2] This enzyme is crucial for the vitamin K cycle, which is essential for the gamma-carboxylation and activation of several blood clotting factors. By inhibiting VKOR, Ferulenol disrupts the coagulation cascade, leading to the hemorrhagic symptoms observed in vivo.[2]

Mitochondrial Toxicity: Inhibition of Complex II

Ferulenol exerts direct toxic effects on mitochondria by specifically inhibiting the succinate ubiquinone reductase activity of Complex II (succinate dehydrogenase) in the electron transport chain.[2][6] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately contributing to cellular dysfunction and death.[6]

Induction of Apoptosis

Ferulenol is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is primarily mediated through the intrinsic (mitochondrial) pathway. Ferulenol treatment leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase cascades.[7] A key regulatory step in this pathway is the modulation of the Bcl-2 family of proteins, with Ferulenol causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the toxicological profile of Ferulenol.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of Ferulenol (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).

Workflow:

Detailed Methodology:

-

Cell Treatment and Harvesting: Treat cells with Ferulenol to induce apoptosis. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~535/617 nm).

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is a hallmark of early apoptosis. This can be measured using cationic fluorescent dyes like JC-1 or TMRE.

Detailed Methodology (using JC-1):

-

Cell Treatment: Treat cells with Ferulenol in a multi-well plate.

-

JC-1 Staining: Add JC-1 staining solution to each well and incubate at 37°C.

-

Washing: Wash cells with assay buffer to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm).

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Caspase Activity Assay

Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric molecule upon cleavage.

Detailed Methodology (Fluorometric Caspase-3 Assay):

-

Cell Lysis: After treatment with Ferulenol, lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

-

Incubation: Incubate the reaction at 37°C to allow for substrate cleavage by active caspase-3.

-

Fluorescence Measurement: Measure the fluorescence of the released AMC (Ex/Em ~380/460 nm).

-

Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity in the sample.

Conclusion

Ferulenol presents a complex toxicological profile characterized by its anticoagulant effects, mitochondrial toxicity, and potent induction of apoptosis. While its inherent toxicity poses challenges for its direct therapeutic application, a thorough understanding of its mechanisms of action provides a valuable foundation for the development of novel anticancer drugs. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the toxicological and pharmacological properties of Ferulenol and its derivatives. Future research should focus on structure-activity relationship studies to design analogs with enhanced anticancer efficacy and reduced off-target toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferulenol specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle (Journal Article) | OSTI.GOV [osti.gov]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Interaction of Ferulenol with Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulenol, a prenylated 4-hydroxycoumarin derived from Ferula communis, has emerged as a molecule of interest in cancer research due to its interaction with the microtubule cytoskeleton. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, motility, and intracellular transport. Consequently, they represent a key target for the development of anticancer therapeutics. This technical guide provides an in-depth overview of the current understanding of the interaction between Ferulenol and tubulin, including its mechanism of action, effects on cellular processes, and the experimental methodologies used to elucidate these interactions.

Data Presentation

Table 1: Cytotoxic Activity of Farnesiferol C against MCF-7 Cells [1]

| Time Point | IC50 (μM) |

| 24 hours | 43 |

| 48 hours | 20 |

| 72 hours | 14 |

Note: This data is for Farnesiferol C and is provided as a reference for a related coumarin compound.

Ferulenol has been reported to dose-dependently decrease the viability of MCF-7 cancer cells and induce abnormal nuclear morphology.[2]

Mechanism of Action

Ferulenol exerts its effects on the microtubule network through a distinct mechanism of action. Unlike many microtubule inhibitors that lead to depolymerization, Ferulenol stimulates the polymerization of tubulin.[2] A key feature of this interaction is that it occurs independently of GTP, a nucleotide that is typically required for tubulin assembly.[2]

Furthermore, Ferulenol has been shown to competitively reduce the binding of colchicine to tubulin.[2] This suggests that Ferulenol binds at or near the colchicine-binding site on the β-tubulin subunit. The colchicine-binding site is a well-characterized pocket that, when occupied, inhibits tubulin polymerization and disrupts microtubule dynamics. Ferulenol's ability to promote polymerization while competing with a classic inhibitor at this site points to a unique allosteric modulatory effect.

Figure 1: Proposed mechanism of Ferulenol's interaction with the colchicine binding site on β-tubulin, leading to GTP-independent tubulin polymerization and microtubule stabilization.

Cellular Consequences

The Ferulenol-induced alteration of microtubule dynamics triggers a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

Disruption of the mitotic spindle, a critical microtubule-based structure for chromosome segregation, leads to the activation of the spindle assembly checkpoint. This results in a blockage of the cell cycle, typically at the G2/M phase. While specific data for Ferulenol is pending, related compounds and other microtubule-targeting agents are well-documented to induce G2/M arrest.

Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. The sustained activation of the spindle assembly checkpoint can initiate signaling cascades that lead to the activation of caspases and the execution of the apoptotic program. Ferulenol has been observed to induce abnormal nuclear morphology, a hallmark of apoptosis.[2]

Figure 2: Signaling pathway illustrating how Ferulenol's interaction with tubulin leads to cell cycle arrest and apoptosis.

Experimental Protocols

The study of Ferulenol's interaction with tubulin involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) as microtubules form. The absorbance is measured over time at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Cushion Buffer (General Tubulin Buffer with 60% glycerol)

-

Ferulenol stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP.

-

Add varying concentrations of Ferulenol (or vehicle control) to the tubulin solution.

-

Incubate the mixture on ice for 5 minutes.

-

Transfer 100 µL of the reaction mixture to a pre-warmed (37°C) 96-well plate.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes in a spectrophotometer set to 37°C.

-

To determine the amount of polymerized tubulin, centrifuge the samples at 100,000 x g for 10 minutes at 37°C.

-

Carefully remove the supernatant (containing unpolymerized tubulin) and resuspend the pellet (containing microtubules) in ice-cold Cushion Buffer.

-

Quantify the protein content of the supernatant and pellet fractions using a protein assay (e.g., Bradford assay).

Data Analysis: Plot absorbance at 340 nm versus time to obtain polymerization curves. Calculate the initial rate of polymerization and the maximum polymer mass. For IC50 determination, plot the percentage of inhibition of polymerization against the logarithm of Ferulenol concentration.

Competitive Colchicine Binding Assay

This assay determines if a compound binds to the colchicine-binding site on tubulin.

Principle: The assay measures the ability of a test compound (Ferulenol) to compete with a radiolabeled ligand ([³H]-colchicine) for binding to tubulin.

Materials:

-

Purified tubulin

-

[³H]-colchicine

-

Unlabeled colchicine (for standard curve)

-

Ferulenol stock solution (in DMSO)

-

Binding Buffer (e.g., 10 mM phosphate buffer, 10 mM MgCl2, pH 7.0)

-

DEAE-cellulose filter discs

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing purified tubulin (e.g., 1 µM) in Binding Buffer.

-

Add a fixed concentration of [³H]-colchicine (e.g., 5 µM).

-

Add varying concentrations of Ferulenol or unlabeled colchicine (for the standard curve).

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Filter the reaction mixtures through DEAE-cellulose filter discs under vacuum. The positively charged tubulin-ligand complex will bind to the negatively charged filter, while unbound ligand will pass through.

-

Wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of [³H]-colchicine binding at each Ferulenol concentration relative to the control (no Ferulenol). Determine the IC50 value, which is the concentration of Ferulenol that inhibits 50% of [³H]-colchicine binding. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Ferulenol stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ferulenol (and a vehicle control) for different time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of Ferulenol concentration to determine the IC50 value.

Cell Cycle Analysis

This assay determines the effect of a compound on the distribution of cells in different phases of the cell cycle.

Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Materials:

-

MCF-7 cells

-

Complete culture medium

-

Ferulenol stock solution (in DMSO)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere.

-

Treat the cells with Ferulenol at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Figure 3: Experimental workflow for characterizing the interaction of Ferulenol with tubulin and its cellular effects.

Conclusion

Ferulenol represents an intriguing microtubule-targeting agent with a unique mechanism of action. Its ability to promote tubulin polymerization, likely through interaction with the colchicine-binding site, sets it apart from many other microtubule inhibitors. The downstream consequences of this interaction, including cell cycle arrest and apoptosis, underscore its potential as an anticancer agent. Further research is warranted to determine the precise binding kinetics and to fully elucidate the signaling pathways involved in Ferulenol-induced cell death. The experimental protocols detailed in this guide provide a robust framework for future investigations into this promising compound.

References

Methodological & Application

Ferulenol solubility in DMSO and other lab solvents

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Ferulenol is a prenylated 4-hydroxycoumarin originally isolated from the plant Ferula communis. This natural compound has garnered significant interest within the scientific community due to its diverse biological activities. Research has demonstrated its potential as an anticancer agent, an inhibitor of mitochondrial respiration, and a modulator of microtubule dynamics.[1][2] These properties make ferulenol a valuable tool for studies in oncology, cell biology, and bioenergetics. This document provides essential information on the solubility of ferulenol in common laboratory solvents, detailed protocols for its use in experimental settings, and an overview of its known mechanism of action.

Physicochemical Properties

Solubility Data

Ferulenol is a lipophilic compound that is readily soluble in various organic solvents but exhibits poor solubility in aqueous solutions. For experimental purposes, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in aqueous buffers or cell culture media. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal to avoid any solvent-induced artifacts.

The following table summarizes the solubility of ferulenol in common laboratory solvents.

| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |

| DMSO | ~3.7 mg/mL | ~10 mM | Based on calculations from stock solution preparation data.[5] Ferulenol is readily soluble in DMSO.[3][4] |

| Ethanol | Soluble | Not Quantified | Qualitative data indicates solubility.[1][5] |

| Methanol | Soluble | Not Quantified | Qualitative data indicates solubility.[1][5] |

| Water | Insoluble/Sparingly Soluble | Not Applicable | As a lipophilic compound, ferulenol has very low solubility in aqueous solutions. |

Note on Stock Solutions: When preparing stock solutions, it is advisable to use anhydrous grade solvents to prevent hydrolysis of the compound. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

Experimental Protocols

Preparation of Ferulenol Stock Solution

This protocol describes the preparation of a 10 mM stock solution of ferulenol in DMSO.

Materials:

-

Ferulenol (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 1 mg of ferulenol into the microcentrifuge tube.

-

Add 272.9 µL of anhydrous DMSO to the tube.[5]

-

Cap the tube securely and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid in dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]

Workflow for preparing a 10 mM ferulenol stock solution in DMSO.

Cell Viability Assay using MTT

This protocol provides a general guideline for assessing the cytotoxic effects of ferulenol on a cancer cell line (e.g., MCF-7 breast cancer cells) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Ferulenol stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of ferulenol from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest ferulenol concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared ferulenol dilutions or vehicle control.

-

Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Mechanism of Action: Inhibition of Mitochondrial Respiration and Induction of Apoptosis

Ferulenol exerts its biological effects through multiple mechanisms, with a primary impact on mitochondrial function and the induction of apoptosis.

Inhibition of Mitochondrial Complex II:

Ferulenol has been identified as a potent inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex II (Succinate-Ubiquinone Reductase), inhibiting its activity.[1] This inhibition disrupts the flow of electrons from succinate to ubiquinone, thereby impairing cellular respiration and ATP production. The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular stress and damage.

Induction of the Intrinsic Apoptotic Pathway:

The impairment of mitochondrial function by ferulenol is a key trigger for the intrinsic pathway of apoptosis. By inhibiting Complex II, ferulenol can lead to a decrease in the mitochondrial membrane potential.[2] This event is a critical step in the initiation of apoptosis, as it leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, ferulenol has been reported to modulate the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.

Ferulenol inhibits Complex II, leading to mitochondrial dysfunction and apoptosis.

References

Ferulenol: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ferulenol, a natural prenylated 4-hydroxycoumarin, in cancer cell culture studies. Detailed protocols for key assays are provided to assess its cytotoxic and apoptotic effects, along with insights into its mechanism of action.

Data Presentation: Ferulenol Cytotoxicity

Ferulenol has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While extensive data for pure ferulenol is still emerging, studies on related compounds and extracts from Ferulago angulata provide valuable insights. A hexane extract of Ferulago angulata (FALHE), rich in ferulenol and related compounds, exhibited a potent cytotoxic effect on the human breast cancer cell line MCF-7.

| Cell Line | Compound/Extract | IC50 Value | Incubation Time |

| MCF-7 (Human Breast Adenocarcinoma) | Ferulago angulata Hexane Extract (FALHE) | 5.3 ± 0.82 µg/mL | 48 hours |

| MCF-7 (Human Breast Adenocarcinoma) | Farnesiferol C | ~43 µM | 24 hours |

| ~20 µM | 48 hours | ||

| ~14 µM | 72 hours |

Note: Farnesiferol C is a structurally related sesquiterpenoid coumarin. This data is provided for comparative purposes and to guide initial dose-ranging studies with ferulenol. Researchers should determine the IC50 of pure ferulenol for their specific cell line of interest.

Experimental Protocols

Preparation of Ferulenol Stock Solution

Ferulenol is a lipophilic compound and is soluble in dimethyl sulfoxide (DMSO).

Materials:

-

Ferulenol (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of ferulenol powder.

-

Dissolve the ferulenol in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

When preparing working solutions, thaw an aliquot and dilute it in fresh, pre-warmed cell culture medium to the desired final concentrations. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ferulenol stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

Prepare serial dilutions of ferulenol in complete cell culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the ferulenol dilutions (including a vehicle control with DMSO and a no-treatment control).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

-

Measure the absorbance at 570 nm using a microplate reader.

-